

## An In-depth Technical Guide to 4-Isopropyl-2phenyl-1H-imidazole

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Compound of Interest

Compound Name: 4-Isopropyl-2-phenyl-1H-imidazole

Cat. No.: B3332327 Get Quote

IUPAC Name: 4-isopropyl-2-phenyl-1H-imidazole[1] CAS Number: 887588-11-6[1]

This technical guide provides a comprehensive overview of **4-Isopropyl-2-phenyl-1H-imidazole**, a heterocyclic organic compound. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible scientific literature, this guide presents a consolidated summary based on established principles of imidazole chemistry and data from closely related analogs. The methodologies and potential biological activities described herein are representative of the broader class of 2,4-substituted phenyl-imidazoles.

#### **Physicochemical Properties and Characterization**

While specific quantitative data for **4-Isopropyl-2-phenyl-1H-imidazole** is not readily available, the expected physicochemical properties can be inferred from its structure. The following table summarizes typical characterization data for similar 2-phenyl-1H-imidazole derivatives.



Parameter	Typical Value/Observation	Method of Analysis
Molecular Formula	C12H14N2	
Molecular Weight	186.26 g/mol	Mass Spectrometry
Appearance	White to off-white solid	Visual Inspection
Melting Point	Varies (typically 150-250 °C for related compounds)	Melting Point Apparatus
<sup>1</sup> H NMR	Signals corresponding to aromatic, imidazole, and isopropyl protons	Nuclear Magnetic Resonance Spectroscopy
<sup>13</sup> C NMR	Signals corresponding to aromatic, imidazole, and isopropyl carbons	Nuclear Magnetic Resonance Spectroscopy
IR Spectrum	Characteristic peaks for N-H, C-H, C=N, and C=C bonds	Infrared Spectroscopy
Purity	>95%	High-Performance Liquid Chromatography (HPLC)

## **Synthesis Methodology**

The synthesis of 4-substituted-2-phenyl-1H-imidazoles can be achieved through various established synthetic routes. A common and effective method is the Radziszewski reaction and its modifications, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For **4-Isopropyl-2-phenyl-1H-imidazole**, a logical synthetic approach would involve the reaction of benzaldehyde, isobutyraldehyde (or a derivative), and a source of ammonia.

# Representative Experimental Protocol: One-Pot Synthesis of 2,4-Disubstituted Imidazoles

This protocol is a generalized procedure adapted from common methods for synthesizing similar imidazole derivatives.



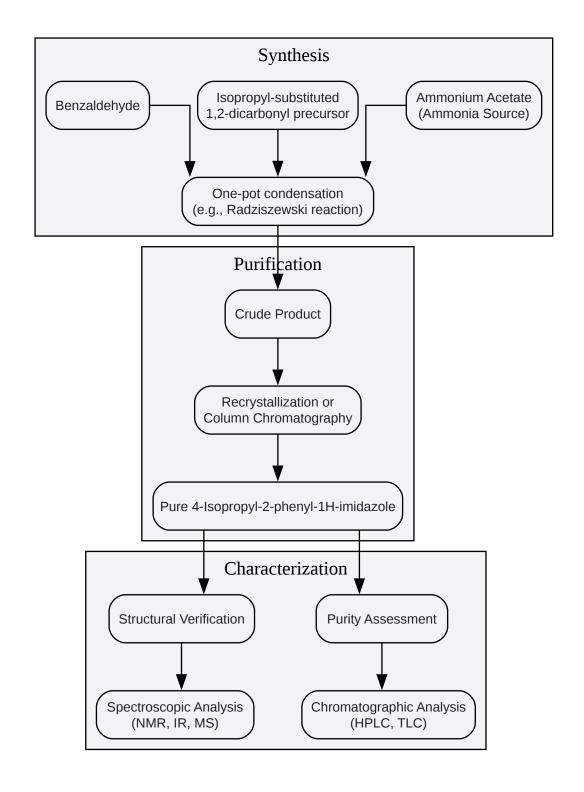




- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1 equivalent), an appropriate α-hydroxyketone or α-haloketone precursor for the isopropyl group (1 equivalent), and an excess of ammonium acetate in glacial acetic acid.
- Reaction Execution: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.
- Purification: Filter the crude product, wash with cold water, and dry under vacuum. Further
  purification can be achieved by recrystallization from a suitable solvent system (e.g.,
  ethanol/water) or by column chromatography on silica gel.

A logical workflow for the synthesis and characterization of **4-Isopropyl-2-phenyl-1H-imidazole** is depicted below.





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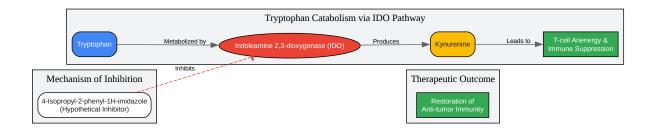
A representative workflow for the synthesis and characterization of **4-Isopropyl-2-phenyl-1H-imidazole**.

## **Potential Biological Activity and Signaling Pathways**



While no specific biological data for **4-Isopropyl-2-phenyl-1H-imidazole** has been reported, the 2-phenyl-1H-imidazole scaffold is present in numerous compounds with diverse pharmacological activities. Derivatives of 4-phenyl-imidazole have been investigated as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO), a therapeutic target in oncology. [2] IDO is a key enzyme in the kynurenine pathway, which is involved in immune regulation. Inhibition of IDO can enhance anti-tumor immune responses.

The hypothetical signaling pathway below illustrates the role of IDO in tryptophan metabolism and how its inhibition by a compound like a 4-substituted-2-phenyl-imidazole derivative could impact this pathway.



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Hypothetical inhibition of the IDO signaling pathway by a 2-phenyl-imidazole derivative.

#### Conclusion

**4-Isopropyl-2-phenyl-1H-imidazole** is a compound of interest within the broader family of pharmacologically relevant imidazole derivatives. While specific experimental data for this molecule is scarce, this guide provides a framework for its synthesis, characterization, and potential biological investigation based on established chemical principles and data from analogous structures. Further research is warranted to fully elucidate the specific properties and potential applications of this compound.



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#### References

- 1. 4-Isopropyl-2-phenyl-1H-imidazole | 887588-11-6 [sigmaaldrich.com]
- 2. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
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